molecular formula C10H15ClN2O5 B14546203 Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate CAS No. 61777-52-4

Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate

Cat. No.: B14546203
CAS No.: 61777-52-4
M. Wt: 278.69 g/mol
InChI Key: HWNIQVGYAHMFPN-UHFFFAOYSA-N
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Description

Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate: is a chemical compound with the molecular formula C₁₀H₁₄N₂O·ClHO₄ It is a derivative of morpholine, a heterocyclic amine, and contains a pyridine ring attached to the morpholine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate typically involves the reaction of morpholine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain the monoperchlorate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure without the pyridine ring.

    4-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the morpholine structure.

    N-Methylmorpholine: A derivative of morpholine with a methyl group.

Uniqueness

Morpholine, 4-(4-pyridinylmethyl)-, monoperchlorate is unique due to the presence of both the morpholine and pyridine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61777-52-4

Molecular Formula

C10H15ClN2O5

Molecular Weight

278.69 g/mol

IUPAC Name

perchloric acid;4-(pyridin-4-ylmethyl)morpholine

InChI

InChI=1S/C10H14N2O.ClHO4/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12;2-1(3,4)5/h1-4H,5-9H2;(H,2,3,4,5)

InChI Key

HWNIQVGYAHMFPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=NC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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